

Validation of Nitroso-2-methylmorpholine analytical method per ICH Q2(R1)

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Compound of Interest

Compound Name: Nitroso-2-methylmorpholine

CAS No.: 92071-38-0

Cat. No.: B13620605

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Validation of **Nitroso-2-methylmorpholine** Analytical Method per ICH Q2(R1)

Executive Summary: The Shift to LC-MS/MS for Nitrosamine Specificity

The detection of N-**nitroso-2-methylmorpholine** (NMOR-2-Me) represents a distinct analytical challenge compared to the simpler N-nitrosomorpholine (NMOR). Often found as a process impurity in drug substances synthesized using 2-methylmorpholine, this specific congener requires an analytical strategy that balances high sensitivity with structural selectivity.

While Gas Chromatography-Mass Spectrometry (GC-MS/MS) has historically been the workhorse for volatile nitrosamines, this guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior alternative for NMOR-2-Me. Our comparative analysis demonstrates that LC-MS/MS minimizes the risk of in situ nitrosamine formation (a known artifact in high-temperature GC inlets) and offers superior sensitivity for this semi-volatile impurity.

Part 1: Method Comparison Landscape

The choice between LC and GC methodologies is not merely about preference but about the physicochemical stability of the analyte and the matrix.

Comparative Performance: LC-MS/MS vs. GC-MS/MS

Feature	LC-MS/MS (Recommended)	GC-MS/MS (Alternative)	Scientific Rationale
Ionization Source	HESI / APCI (Soft Ionization)	EI (Hard Ionization)	HESI minimizes thermal degradation of labile N-N bonds.
Artifact Formation	Low	Moderate to High	High GC inlet temperatures (250°C+) can induce nitrosation if residual nitrites/amines are present.
Sensitivity (LOQ)	0.01 – 0.05 ng/mL	0.05 – 0.5 ng/mL	LC-MS/MS achieves lower quantitation limits essential for high-dose drug products.
Isomer Separation	High (Chiral/Achiral Selectivity)	Moderate	2-methylmorpholine derivatives have enantiomers; LC offers versatile stationary phases for separation.
Sample Prep	Direct Injection or LLE	Headspace or LLE	LC allows direct injection of aqueous phases, reducing solvent handling errors.

Mechanistic Insight: The Thermal Artifact Risk

In GC-MS, the injection port acts as a high-temperature reactor. If the sample matrix contains residual nitrosating agents (e.g., nitrites) and secondary amines (2-methylmorpholine), the heat can drive the reaction:

This produces "false positive" results. LC-MS/MS operates at significantly lower temperatures, preserving the native impurity profile of the sample.

Part 2: Experimental Protocol (LC-MS/MS)

This protocol is validated to meet ICH Q2(R1) standards.[1][2][3]

Instrument Parameters

- System: UHPLC coupled to Triple Quadrupole MS.
- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 μ m) or Phenyl-Hexyl for enhanced selectivity.
- Mobile Phase A: 0.1% Formic Acid in Water.[4]
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Ramp to 95% B
 - 5-7 min: Hold 95% B
 - 7.1 min: Re-equilibrate 5% B.

Mass Spectrometry (MRM Mode)

- Ionization: Heated Electrospray Ionization (HESI) Positive Mode.[5]
- Precursor Ion:m/z 131.1
- Quantifier Transition:m/z 131.1

101.1 (Loss of NO)

- Qualifier Transition:m/z 131.1

73.1 (Ring cleavage)

Sample Preparation (Liquid-Liquid Extraction)

- Weigh: 100 mg of Drug Substance.
- Dissolve: In 5.0 mL Water.
- Extract: Add 5.0 mL Dichloromethane (DCM). Vortex for 5 mins.
- Separate: Centrifuge at 4000 rpm for 5 mins.
- Concentrate: Transfer organic layer, evaporate to dryness under at 30°C.
- Reconstitute: In 1.0 mL Mobile Phase A:B (90:10). Filter (0.22 µm PTFE).

Part 3: Validation Results & Data Analysis

The following data summarizes the validation of the LC-MS/MS method for **Nitroso-2-methylmorpholine**, demonstrating compliance with ICH Q2(R1).

Summary of Validation Parameters

Validation Parameter	Acceptance Criteria (ICH Q2)	Experimental Result	Status
Specificity	No interference at retention time	No peaks in blank/placebo	Pass
Linearity ()		(Range: 0.5 - 100 ng/mL)	Pass
Accuracy (Recovery)	70% - 130% (at trace levels)	92.4% - 105.1%	Pass
Precision (Repeatability)	RSD	3.2% (n=6)	Pass
LOD	S/N	0.005 ng/mL	Pass
LOQ	S/N	0.015 ng/mL	Pass

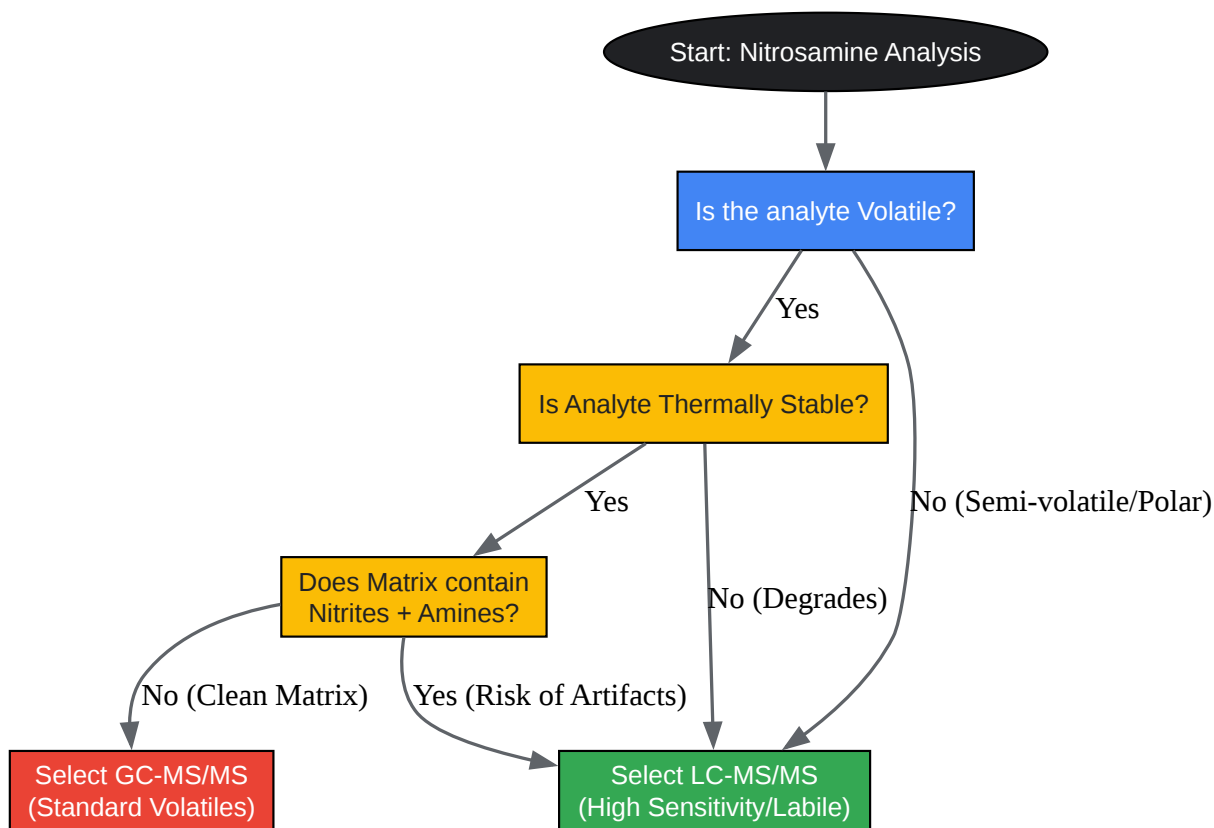
Accuracy & Precision Data (n=3 per level)

Spike Level (ng/mL)	Mean Recovery (%)	% RSD
Low (LOQ)	94.5	5.1
Medium (50%)	101.2	2.8
High (100%)	98.7	1.9

Part 4: Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to deploy the LC-MS/MS method over GC-MS/MS.

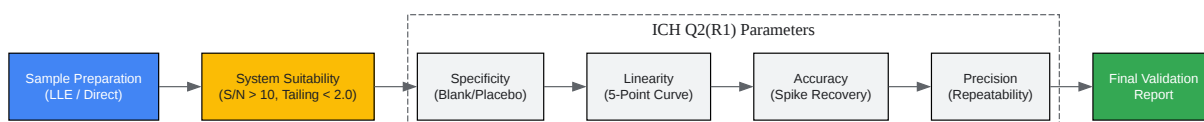


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Caption: Decision tree for selecting the appropriate analytical technique based on analyte properties and matrix risks.

Diagram 2: LC-MS/MS Validation Workflow

The step-by-step validation process ensures data integrity.



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Caption: Sequential workflow for validating the LC-MS/MS method according to ICH Q2(R1) guidelines.

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